N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide
Overview
Description
N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H21NO5S2 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.08611512 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are known to target a variety of proteins and enzymes, influencing their function and activity .
Mode of Action
It’s likely that it interacts with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, potentially leading to changes in cellular function, signal transduction, or metabolic processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds can lead to a variety of effects, potentially including changes in cellular function, alterations in signal transduction pathways, or modulation of metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as blood flow, organ function, and the presence of other molecules .
Properties
IUPAC Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfonylnaphthalen-1-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S2/c1-16-7-11-18(12-8-16)31(27,28)23-15-22(20-5-3-4-6-21(20)24(23)26)25-32(29,30)19-13-9-17(2)10-14-19/h3-15,25-26H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZICGMWFHYWVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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